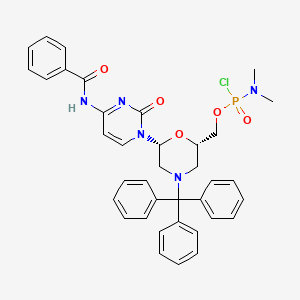![molecular formula C₁₈H₂₀N₁₀O₆ B1145100 N,N'-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide CAS No. 1417988-85-2](/img/new.no-structure.jpg)
N,N'-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide is a complex organic compound with the molecular formula C18H20N10O6 and a molecular weight of 472.41 g/mol . This compound is known for its role as an impurity in aciclovir, an antiviral medication used to treat herpes simplex virus infections, chickenpox, and shingles .
Vorbereitungsmethoden
The synthesis of N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide involves multiple steps. One of the synthetic routes includes the reaction of N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide with ethylene glycol in the presence of an acid catalyst . The reaction conditions typically involve phase transfer catalysis to ensure selective alkylation at the 9 position of the guanine ring . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the purine ring positions. Common reagents used in these reactions include dichloromethane, sodium carbonate, and triethanolamine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide has several scientific research applications:
Chemistry: It is used as a reference standard for the identification and quantification of impurities in aciclovir.
Biology: The compound’s structure and reactivity are studied to understand its interactions with biological molecules.
Medicine: Research focuses on its role as an impurity in antiviral medications and its potential effects on drug efficacy and safety.
Wirkmechanismus
Vergleich Mit ähnlichen Verbindungen
N,N’-[1,2-Ethanediylbis[oxymethylene(1,6-dihydro-6-oxo-9H-purine-9,2-diyl)]]bisacetamide is unique due to its specific structure and role as an impurity in aciclovir. Similar compounds include:
Aciclovir: An antiviral medication with a similar purine structure.
Ganciclovir: Another antiviral drug with structural similarities to aciclovir.
Valaciclovir: A prodrug of aciclovir with enhanced bioavailability.
These compounds share structural features but differ in their pharmacokinetic properties and specific applications.
Eigenschaften
CAS-Nummer |
1417988-85-2 |
|---|---|
Molekularformel |
C₁₈H₂₀N₁₀O₆ |
Molekulargewicht |
472.41 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(6-Amino-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol 4-methylbenzenesulfonate](/img/structure/B1145027.png)
![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)

